Tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound featuring a tert-butyl ester group, a fluoropyridine moiety, and a bicyclic azabicyclohexane structure. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:
Formation of the Azabicyclo[2.1.1]hexane Core: This can be achieved through a [2+2] cycloaddition reaction involving a suitable aziridine and an olefin.
Introduction of the Fluoropyridine Moiety: This step often involves nucleophilic substitution reactions where a fluoropyridine derivative is introduced to the azabicyclohexane core.
Amidation Reaction: The amide bond is formed by reacting the fluoropyridine derivative with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and pyridine moieties.
Reduction: Reduction reactions can target the carbonyl group in the ester or amide functionalities.
Substitution: The fluoropyridine ring can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its amide and ester functionalities, which are common in many biologically active molecules.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through halogen bonding, while the azabicyclohexane structure provides rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(6-chloropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 5-(6-bromopyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Compared to its analogs, tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of drugs with improved efficacy and selectivity.
This detailed overview provides a comprehensive understanding of tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[211]hexane-2-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 5-[(6-fluoropyridine-3-carbonyl)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-16(2,3)23-15(22)20-8-10-6-11(20)13(10)19-14(21)9-4-5-12(17)18-7-9/h4-5,7,10-11,13H,6,8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKYCTMPGZVZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2NC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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